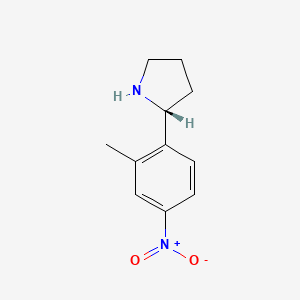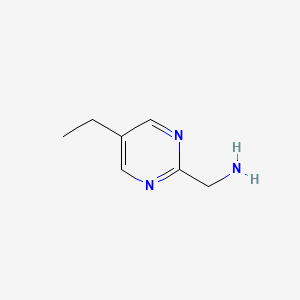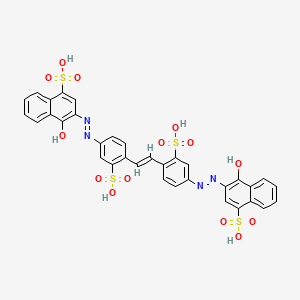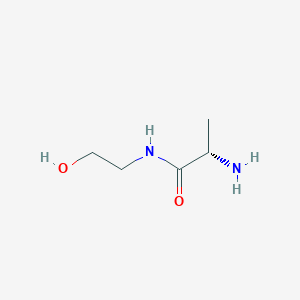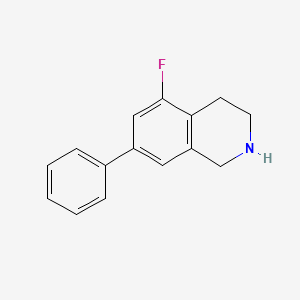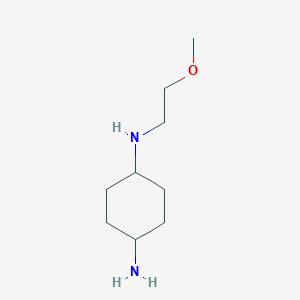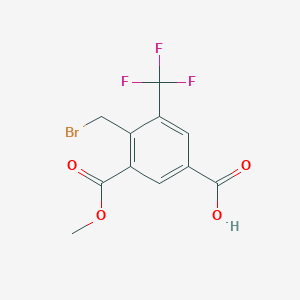
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of bromomethyl, methoxycarbonyl, and trifluoromethyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by esterification and trifluoromethylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid depends on its specific application
Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrostatic Interactions: The trifluoromethyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Hydrophobic Interactions: The methoxycarbonyl group can contribute to hydrophobic interactions, influencing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Bromomethyl)-2-(trifluoromethyl)benzoic acid: This compound lacks the methoxycarbonyl group, which may affect its reactivity and applications.
4-(Methoxymethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid: The presence of a methoxymethyl group instead of a bromomethyl group can lead to different chemical properties and reactivity.
4-(Bromomethyl)-3-(carboxy)-5-(trifluoromethyl)benzoic acid: The carboxy group can influence the compound’s acidity and solubility.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H8BrF3O4 |
|---|---|
Molekulargewicht |
341.08 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H8BrF3O4/c1-19-10(18)6-2-5(9(16)17)3-8(7(6)4-12)11(13,14)15/h2-3H,4H2,1H3,(H,16,17) |
InChI-Schlüssel |
QNGSFICCWFHAIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)C(=O)O)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


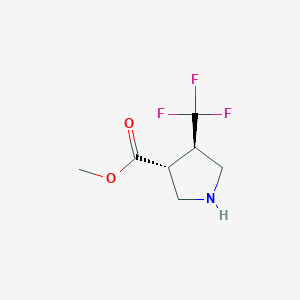
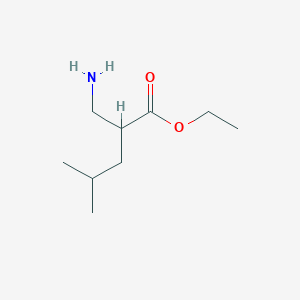
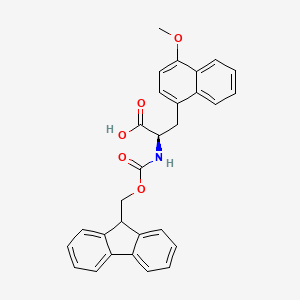
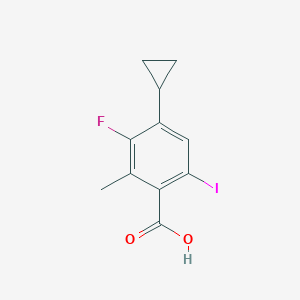
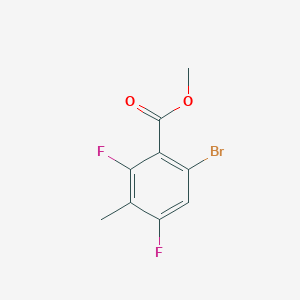
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)


